molecular formula C16H22O4 B14322578 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid CAS No. 106636-64-0

2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid

Cat. No.: B14322578
CAS No.: 106636-64-0
M. Wt: 278.34 g/mol
InChI Key: BSDOUPRHVAYHPD-UHFFFAOYSA-N
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Description

2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzoic acid moiety substituted with an ester group containing a 3-ethylhexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 3-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Benzoic acid+3-EthylhexanolH2SO42-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2O\text{Benzoic acid} + \text{3-Ethylhexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Benzoic acid+3-EthylhexanolH2​SO4​​2-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the levels of enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase, which play a role in oxidative stress response . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mono(2-ethylhexyl) phthalate: A similar ester compound with a phthalate backbone.

    4-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Another ester derivative with a similar structure.

Uniqueness

2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific ester group and the presence of a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106636-64-0

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-(3-ethylhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C16H22O4/c1-3-7-12(4-2)10-11-20-16(19)14-9-6-5-8-13(14)15(17)18/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,17,18)

InChI Key

BSDOUPRHVAYHPD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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